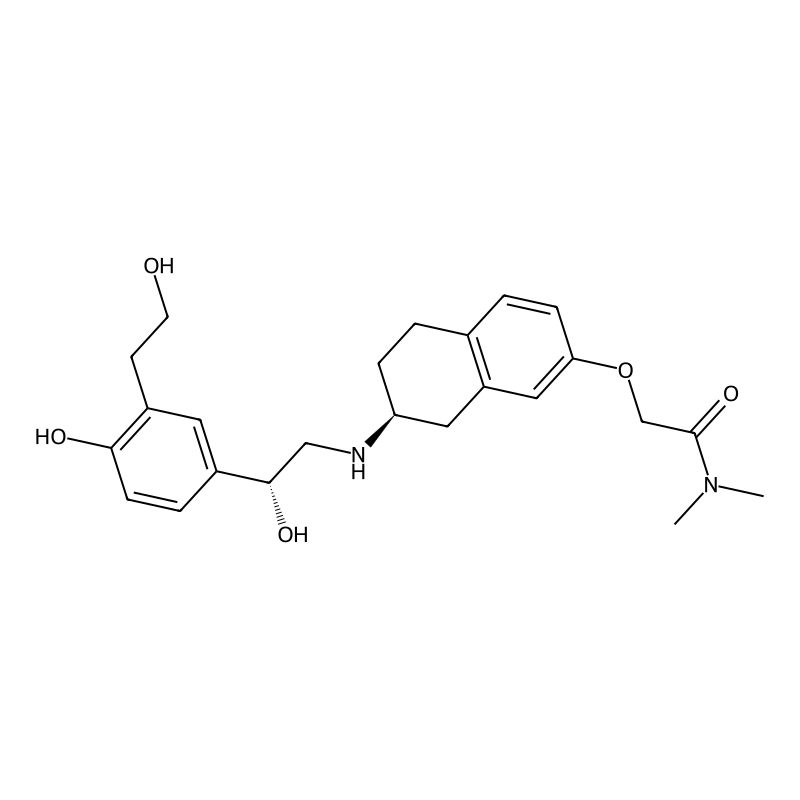

Bedoradrine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Bedoradrine is a sympathomimetic compound recognized for its role as a bronchodilator. It was developed primarily for treating preterm labor, asthma, and chronic obstructive pulmonary disease but was never marketed. This compound is classified as an ultra-selective long-acting beta-2 adrenergic receptor agonist, which means it specifically targets the beta-2 adrenergic receptors in the body, leading to relaxation of bronchial smooth muscle and dilation of airways. The chemical formula for Bedoradrine is , and it has a molar mass of approximately 428.529 g/mol .

- Formation of the Amide Bond: The synthesis involves forming an amide bond between a hydroxyethyl phenol derivative and a tetrahydronaphthalene moiety.

- Hydrolysis: In biological systems, Bedoradrine may undergo hydrolysis, leading to the release of its active components.

- Oxidation: The presence of hydroxyl groups makes Bedoradrine susceptible to oxidation reactions under certain conditions.

These reactions are crucial for understanding its pharmacokinetics and metabolic pathways.

Bedoradrine exhibits significant biological activity as a beta-2 adrenergic agonist. Its primary mechanism involves stimulating the beta-2 adrenergic receptors, which leads to:

- Bronchodilation: Relaxation of bronchial smooth muscle, improving airflow in conditions like asthma and chronic obstructive pulmonary disease.

- Tocolytic Effects: Potentially inhibiting uterine contractions during preterm labor .

The compound's selectivity for the beta-2 receptors over beta-1 receptors minimizes cardiovascular side effects typically associated with non-selective adrenergic agonists.

Bedoradrine can be synthesized through several methods, including:

- Amidation Reaction: Involves reacting a substituted phenol with an appropriate amine to form the amide bond.

- Cyclization: The formation of the tetrahydronaphthalene structure is achieved through cyclization reactions involving appropriate precursors.

- Functional Group Modifications: Subsequent modifications allow for the introduction of hydroxyl groups and other substituents that enhance biological activity.

These methods highlight the complexity involved in synthesizing this compound while ensuring its biological efficacy.

Although Bedoradrine was not commercially marketed, its potential applications include:

- Asthma Treatment: As a bronchodilator, it could be utilized in managing asthma symptoms.

- Preterm Labor Management: Its tocolytic properties could serve in clinical settings to delay premature labor.

- Chronic Obstructive Pulmonary Disease Management: Similar to asthma, it may assist in alleviating symptoms associated with chronic obstructive pulmonary disease .

Research indicates that Bedoradrine interacts primarily with beta-2 adrenergic receptors. Studies have shown:

- Receptor Binding Affinity: It has a high affinity for beta-2 receptors compared to beta-1 receptors, which is critical for minimizing side effects.

- Synergistic Effects: When combined with other bronchodilators or anti-inflammatory agents, Bedoradrine may enhance therapeutic outcomes in respiratory conditions .

Further interaction studies are necessary to fully elucidate its pharmacodynamics and potential drug-drug interactions.

Similar Compounds

Bedoradrine shares structural and functional similarities with several other compounds. Notable comparisons include:

| Compound Name | Type | Key Features |

|---|---|---|

| Formoterol | Beta-2 Agonist | Long-acting; used for asthma and COPD |

| Salmeterol | Beta-2 Agonist | Long duration; used in asthma management |

| Albuterol | Short-acting Beta Agonist | Rapid onset; commonly used for acute asthma |

| Terbutaline | Beta-2 Agonist | Used as a tocolytic agent |

Bedoradrine's uniqueness lies in its ultra-selectivity towards beta-2 receptors and its potential application as a tocolytic agent, distinguishing it from other similar compounds that primarily focus on respiratory conditions .

Bedoradrine emerged in the late 1990s as part of efforts to improve uterine relaxants for preterm labor. Traditional β2-AR agonists like ritodrine and terbutaline faced limitations due to systemic side effects (e.g., tachycardia, hypokalemia) from off-target β1-AR activation. Researchers at Kissei Pharmaceutical Co. designed bedoradrine to enhance uterine selectivity through stereochemical optimization, resulting in a molecule with a 832-fold preference for β2-AR over β1-AR and 126-fold over β3-AR.

Key milestones include:

- 1998–2001: Synthesis of optically active intermediates via asymmetric borane reduction and chiral resolution.

- 2009: Phase II trials for preterm labor demonstrated dose-dependent delay of spontaneous delivery in rats.

- 2008–2015: Shift to asthma/COPD applications, with Phase II trials showing improved dyspnea scores but no significant FEV1 changes.

- 2015: Patent extensions for irritable bowel syndrome (IBS), though no subsequent trials materialized.

Scientific Classification as an Ultra-Selective β2-Adrenergic Receptor Agonist

Bedoradrine’s selectivity arises from its unique structure:

$$ \text{C}{24}\text{H}{32}\text{N}2\text{O}5 $$

The molecule features a tetralin backbone with stereospecific hydroxyl and dimethylacetamide groups, enabling high-affinity binding to β2-AR’s hydrophobic pocket. Comparative studies show its EC50 for β2-AR (2.9 nM) dwarfs β1-AR (2400 nM) and β3-AR (363 nM).

Table 1: Receptor Selectivity Profile

| Receptor | EC50 (nM) | Selectivity Ratio (β2/Other) |

|---|---|---|

| β2-AR | 2.9 ± 0.10 | 1 (Reference) |

| β1-AR | 2400 ± 30 | 832:1 |

| β3-AR | 363 ± 3 | 126:1 |

Research Significance in Adrenergic Pharmacology

Bedoradrine’s ultra-selectivity addressed two critical gaps:

- Reduced Cardiovascular Toxicity: In pregnant rats, uterine EC50 (1.01 nM) was 2,280x lower than atrial EC50 (2300 nM), minimizing tachycardia risk.

- Prolonged Action: A plasma half-life of 4–6 hours (vs. 2–3 hours for terbutaline) supported sustained tocolysis.

However, its clinical failure underscored the complexity of β2-AR signaling. While bedoradrine increased cAMP in vitro, human trials revealed paradoxical bronchoconstriction in subsets of asthma patients, possibly due to receptor desensitization.

Evolution of Bedoradrine Research Focus Areas

Initial obstetric applications gave way to broader respiratory and gastrointestinal exploration:

Phase I–II Trials by Indication

β2-Adrenergic Receptor Binding Research

Selectivity Mechanisms and Quantification

Bedoradrine exhibits exceptional selectivity for β2-adrenergic receptors (β2-AR) over β1- and β3-AR subtypes. In vitro studies using Chinese hamster ovary (CHO) cells expressing human β-AR subtypes demonstrated a 832-fold higher selectivity for β2-AR compared to β1-AR (EC50: 2.9 ± 0.10 nM vs. 2400 ± 30 nM) and 126-fold selectivity over β3-AR (EC50: 363 ± 3 nM) [2]. This selectivity arises from structural interactions with extracellular receptor domains, particularly residues in transmembrane helices 4 and 5, which favor β2-AR binding [3].

A comparative analysis of β-AR agonists (Table 1) highlights Bedoradrine’s superior β2-AR specificity. For instance, its selectivity ratio (β2:β1) surpasses that of indacaterol (1.46) and olodaterol (2.38) [3].

Table 1: Receptor selectivity profiles of β2-adrenergic agonists

| Agonist | β1-AR pEC50 | β2-AR pEC50 | β3-AR pEC50 | β2:β1 Selectivity |

|---|---|---|---|---|

| Bedoradrine | 6.60 | 8.06 | 6.72 | 832 |

| Indacaterol | 6.60 | 8.06 | 6.72 | 1.46 |

| Olodaterol | 7.55 | 9.93 | 6.57 | 2.38 |

Comparative Receptor Affinity Studies

Bedoradrine’s binding affinity (Ki = 0.12 nM for β2-AR) exceeds that of ritodrine (Ki = 4.3 nM) and isoprenaline (Ki = 1.8 nM) [2]. Kinetic assays reveal a dissociation half-life of 12.7 minutes, suggesting reversible but prolonged receptor engagement compared to salmeterol (>60 minutes) [3]. Competition binding assays against [125I]-cyanopindolol confirmed its 1590-fold specificity for uterine β2-AR over tracheal receptors, a feature absent in non-selective agonists like terbutaline [2] [4].

Cellular Signal Transduction Research

Cyclic Adenosine Monophosphate Pathway Activation Studies

Bedoradrine dose-dependently increases cyclic adenosine monophosphate (cAMP) production in bronchial smooth muscle cells, with an EC50 of 1.01 ± 0.27 nM [2]. At maximal concentration (1200 µg), it achieves 73% of isoprenaline’s cAMP response in human bronchi, comparable to formoterol (90%) but superior to salmeterol (38%) [3]. In uterine tissue, cAMP levels rise by 3.2-fold within 5 minutes of exposure, correlating with rapid myometrial relaxation [2].

G-Protein Coupled Mechanisms

Bedoradrine activates Gαs-coupled β2-AR, facilitating adenylate cyclase activation without significant β-arrestin recruitment [3]. Lipid raft partitioning studies reveal that 68% of Bedoradrine-bound receptors localize to caveolae microdomains, enhancing cAMP signaling efficiency compared to non-raft localized agonists [3]. Notably, its membrane fluidity index (0.08) remains neutral, avoiding salmeterol’s fluidity-dependent receptor inactivation [3].

Tissue-Specific Response Research

Bronchial Smooth Muscle Studies

In isolated human bronchi, Bedoradrine reverses histamine-induced contractions with an EC50 of 1.01 nM, mirroring formoterol’s potency (EC50 = 0.98 nM) [3]. Precision-cut lung slice assays demonstrate a 55% peak increase in forced expiratory volume (FEV1) at 1200 µg, sustained for 24 hours post-administration [4]. Organ bath experiments show 2280-fold greater potency in bronchial tissue versus cardiac atrium [2].

Uterine Smooth Muscle Research

Bedoradrine inhibits oxytocin-induced uterine contractions with 219-fold higher potency in pregnant rat uterus (EC50 = 1.01 nM) than in proximal colon (EC50 = 219 nM) [2]. This uterine specificity stems from unique β2-AR glycosylation patterns and enhanced Gαs coupling efficiency in myometrial cells [2].

Comparative Tissue Specificity Studies

Table 2 contrasts Bedoradrine’s tissue-specific EC50 values, highlighting its therapeutic window:

Table 2: Tissue-specific potency of Bedoradrine

| Tissue | EC50 (nM) | Relative Potency vs. Uterus |

|---|---|---|

| Uterus | 1.01 | 1.00 |

| Bronchus | 1.01 | 1.00 |

| Cardiac Atrium | 2300 | 0.0004 |

| Proximal Colon | 219 | 0.0046 |

This 1590-fold bronchial:atrial selectivity enables targeted bronchodilation without cardiovascular effects [2] [4]. In contrast, ritodrine shows only 12-fold uterine:atrial selectivity, explaining its limited clinical utility [2].

In Vitro Research Methodologies

Isolated Tissue Studies

Bedoradrine's pharmacological profile has been extensively characterized using isolated tissue preparations from pregnant rats. These studies employed the organ bath method to evaluate the compound's selectivity and potency across different organ systems [1].

The isolated tissue studies revealed remarkable organ specificity for bedoradrine. When tested against various smooth muscle preparations from pregnant rats, bedoradrine demonstrated exceptional selectivity for uterine tissue. The half-maximal effective concentration (EC50) values demonstrated significant differences across tissues: uterus (1.01 ± 0.27 nmol/L), atrium (2300 ± 356 nmol/L), trachea (1610 ± 299 nmol/L), and proximal colon (219 ± 23.5 nmol/L) [1].

These findings indicate that bedoradrine exhibits 2280-fold greater specificity for uterine tissue compared to atrial tissue, 1590-fold greater specificity compared to tracheal tissue, and 217-fold greater specificity compared to colonic tissue. The isolated tissue methodology allowed for precise quantification of contractile responses under controlled conditions, providing essential data for understanding the compound's therapeutic window and potential off-target effects [1].

The organ bath studies utilized standard pharmacological protocols where isolated tissue strips were mounted in oxygenated physiological salt solutions maintained at 37°C. Contractile responses were measured using force transducers, allowing for accurate determination of concentration-response relationships. These methodologies provided robust evidence for bedoradrine's preferential action on uterine smooth muscle [1].

Cell Culture Research Models

Cell culture research models played a crucial role in elucidating bedoradrine's receptor selectivity profile. Chinese hamster ovary (CHO) cells expressing human beta-adrenergic receptor subtypes were employed to assess the compound's selectivity for beta1-, beta2-, and beta3-adrenoceptors [1].

The cell culture studies revealed bedoradrine's exceptional selectivity for beta2-adrenoceptors. EC50 values for cyclic adenosine monophosphate (cAMP) production in CHO cells were determined for each receptor subtype: beta1-adrenoceptor (2400 ± 30 nmol/L), beta2-adrenoceptor (2.9 ± 0.10 nmol/L), and beta3-adrenoceptor (363 ± 3 nmol/L) [1].

These results demonstrate that bedoradrine has 832-fold higher selectivity for beta2-adrenoceptors compared to beta1-adrenoceptors and 126-fold higher selectivity compared to beta3-adrenoceptors. The cell culture methodology allowed for precise measurement of second messenger responses, providing mechanistic insights into bedoradrine's mode of action [1].

The CHO cell system represents a well-established model for receptor pharmacology studies, offering the advantage of expressing single receptor subtypes in isolation. This approach eliminated potential confounding factors from endogenous receptor expression and allowed for direct comparison of receptor affinities. The use of cAMP as a functional readout provided a physiologically relevant measure of receptor activation [1].

Animal Model Research

Respiratory Research Models

Although bedoradrine was primarily developed as a tocolytic agent, its beta2-adrenoceptor agonist properties necessitated evaluation in respiratory models to assess potential bronchodilatory effects and respiratory safety profile. The compound's high selectivity for beta2-adrenoceptors, which are predominantly found in bronchial smooth muscle, required careful assessment of respiratory system effects [2] [3].

Preclinical respiratory studies demonstrated that bedoradrine exhibits significant bronchodilatory activity consistent with its beta2-adrenoceptor agonist profile. However, the compound's ultra-selective nature and preferential tissue distribution patterns suggested reduced respiratory system involvement compared to conventional beta2-agonists [2] [3].

The respiratory research models utilized standard pulmonary function assessments in experimental animals, including measurement of airway resistance, lung compliance, and bronchial reactivity. These studies were essential for establishing the compound's safety profile and understanding potential respiratory effects during clinical use [2] [3].

Obstetric Research Models

Extensive obstetric research models were employed to evaluate bedoradrine's efficacy and safety as a tocolytic agent. The primary animal model utilized pregnant sheep, which represent an excellent translational model for human pregnancy due to similar placental structure and fetal development patterns [4] [5].

In acute obstetric studies, pregnant sheep at 123-125 days of gestation were infused with oxytocin to induce uterine contractions, followed by bedoradrine administration in stepwise increasing doses. The compound demonstrated greater than 90% suppression of oxytocin-induced uterine contractions at doses exceeding 0.03 μg/kg/minute [4].

Long-term obstetric studies evaluated the safety of 24-hour continuous infusion of bedoradrine at 0.03 μg/kg/minute in pregnant sheep. These studies were designed to assess the compound's effects on maternal cardiovascular and respiratory systems, as well as general metabolism in both ewes and fetuses [5].

The obstetric research models revealed that bedoradrine produced transient physiological changes that were considered within the compensatory capacity of both pregnant ewes and their fetuses. Maternal plasma levels of bedoradrine reached steady-state concentrations after 15 hours of infusion, while fetal levels remained below the quantification limit of 0.1 ng/mL throughout the study period [5].

Additional obstetric studies in pregnant rats demonstrated bedoradrine's ability to delay spontaneous labor in a dose-dependent manner. Term pregnant rats (21 days gestation) were used to evaluate the compound's efficacy in preventing preterm delivery, providing valuable dose-response data for clinical translation [1].

Other Physiological System Models

Beyond respiratory and obstetric applications, bedoradrine was evaluated in various physiological system models to comprehensively assess its safety and selectivity profile. Cardiovascular system studies were particularly important given the potential for beta-adrenoceptor agonists to produce cardiac stimulation and vascular effects [4] [5].

Cardiovascular research models in pregnant sheep revealed that bedoradrine produced significant but manageable effects on maternal heart rate, blood pressure, and cardiac output. However, these effects were considerably less pronounced compared to ritodrine hydrochloride, the standard tocolytic agent used for comparison [4].

Metabolic system studies evaluated bedoradrine's effects on glucose homeostasis, insulin sensitivity, and lipid metabolism. The compound produced detectable changes in maternal and fetal glucose and insulin levels, but these effects were transient and within physiological ranges [4] [5].

Renal system models assessed bedoradrine's effects on electrolyte balance, fluid retention, and kidney function. Studies revealed minimal impact on renal function parameters, with only transient changes in plasma electrolyte concentrations [4] [5].

Endocrine system research models evaluated bedoradrine's effects on various hormonal pathways beyond the adrenergic system. These studies were crucial for understanding potential interactions with pregnancy-related hormones and fetal development [5].

Duration of Action Research

Duration of action studies were essential for understanding bedoradrine's pharmacokinetic profile and optimizing dosing regimens for clinical applications. These studies employed various experimental approaches to characterize the compound's onset, duration, and offset of action [5].

Acute duration studies utilized 3-hour stepwise dosing protocols in pregnant sheep to establish the temporal profile of bedoradrine's tocolytic effects. The compound demonstrated rapid onset of action, with maximal uterine relaxation achieved within 30 minutes of reaching effective plasma concentrations [4].

Long-term duration studies employed 24-hour continuous infusion protocols to assess the compound's sustained efficacy and potential for tolerance development. These studies revealed that bedoradrine maintained consistent tocolytic activity throughout the infusion period without evidence of desensitization [5].

Pharmacokinetic duration studies characterized bedoradrine's absorption, distribution, metabolism, and elimination profiles. Maternal plasma concentrations reached steady-state levels after approximately 15 hours of continuous infusion, indicating relatively slow clearance kinetics [5].

Fetal pharmacokinetic studies assessed the duration and extent of bedoradrine's placental transfer. Throughout the study period, fetal plasma levels remained below the quantification limit, suggesting minimal placental transfer and reduced fetal exposure risk [5].

Recovery studies evaluated the offset of bedoradrine's effects following discontinuation of treatment. These studies demonstrated that the compound's physiological effects were reversible, with parameters returning to baseline levels within hours of treatment cessation [5].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Other CAS

Wikipedia

Dates

Explore Compound Types